3-(4-Fluorophenoxy)propanamide
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Overview
Description
3-(4-Fluorophenoxy)propanamide is an organic compound with the molecular formula C9H10FNO2 It is a derivative of propanamide where a fluorophenoxy group is attached to the third carbon of the propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)propanamide typically involves the reaction of 4-fluorophenol with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-fluorophenol attacks the carbonyl carbon of 3-chloropropanoyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenoxy)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-Fluorophenoxy)propanoic acid.
Reduction: 3-(4-Fluorophenoxy)propanamine.
Substitution: Various substituted phenoxypropanamides depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluorophenoxy)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorophenoxy)propanamide
- 3-(3-Fluorophenoxy)propanamide
- 3-(4-Hydroxyphenyl)propanamide
- 3-(4-Methoxyphenyl)propanamide
Uniqueness
3-(4-Fluorophenoxy)propanamide is unique due to the presence of the fluorine atom on the para position of the phenoxy group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs with different substituents or substitution patterns .
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
3-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C9H10FNO2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H2,11,12) |
InChI Key |
GGYDLTAIJZWILR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCC(=O)N)F |
Origin of Product |
United States |
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